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Compound of Interest

Compound Name: Parylene F dimer

Cat. No.: B155830

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Parylene F
dimer, chemically known as 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane. The information
presented is collated from crystallographic studies and is intended to be a valuable resource for
professionals in research, science, and drug development.

Molecular and Crystal Structure

Parylene F dimer, with the chemical formula CisHsFs, is the precursor for the chemical vapor
deposition of Parylene F, a fluorinated polymer coating with applications in electronics and
medical devices.[1][2] The crystal structure of the dimer has been determined by X-ray
diffraction, revealing a strained molecular geometry characteristic of [2.2]paracyclophanes.

The molecule consists of two benzene rings held in a parallel, face-to-face arrangement by two
fluoro-substituted ethylene bridges. This arrangement forces the aromatic rings into close
proximity, leading to significant intramolecular strain and interesting chemical properties.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and molecular geometry data for the
Parylene F dimer, as determined by single-crystal X-ray diffraction.[3]

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula CieHsFs
Formula Weight 352.22 g/mol
Crystal System Monoclinic
Space Group P21/n

Unit Cell Dimensions

a 7.994(2) A
b 7.986(2) A
c 10.855(3) A
B 97.84(1)°
Volume 686.5 As

Z (Molecules per unit cell) 2

Density

Calculated Density 1.704 g/cm3
Observed Density (flotation) 1.704 g/cm3

Data Collection

Radiation Cu Ka (A = 1.54051 A)
Temperature 24 °C
Refinement

Refinement Method

Full-matrix least-squares

R-factor 0.037
Number of Reflections 956
Table 2: Selected Bond Lengths and Angles
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Feature Value

Bond Lengths

Bridge C-C distance ~1.59 A
Average C-F distance 1.35 A
Bond Angles

Average F-C-F angle 106°

Molecular Geometry

Distance between unsubstituted C4 planes of
3.09A

each ring

Bending of para carbon atoms out of the plane 120
of the other four aromatic C atoms

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the crystal structure of Parylene F dimer was achieved through single-
crystal X-ray diffraction.[3] The general methodology is outlined below.

3.1. Crystal Growth Single crystals of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane suitable
for X-ray diffraction were obtained. While the specific crystallization method for this study is not
detailed, common techniques include slow evaporation from a suitable solvent or vapor
diffusion.

3.2. Data Collection A suitable single crystal was mounted on a goniometer head of a four-
circle diffractometer. The cell dimensions were determined by a least-squares fit to the 26
angles of multiple reflections. Intensity data was collected at a controlled temperature (24 °C)
using Cu Ka radiation.

3.3. Structure Solution and Refinement The crystal structure was solved using direct methods.
The initial model of the molecule was then refined using full-matrix least-squares methods. This
iterative process minimizes the difference between the observed and calculated structure
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factors to yield an accurate final structure. The refinement of the Parylene F dimer structure
resulted in a final R-factor of 0.037 for 956 observed reflections.[3]

A notable aspect of the refinement was the observation of high anisotropy in the apparent
thermal motion of the substituent atoms on the bridging carbon atoms. This was modeled as a
statistical disorder, suggesting a dynamic twisting of the aromatic rings.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of the
Parylene F dimer.
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Caption: Workflow for Crystal Structure Determination of Parylene F Dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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